![molecular formula C18H33OSi2 B14268374 {2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl CAS No. 135888-09-4](/img/structure/B14268374.png)
{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The compound is notable for its unique structure, which includes both tert-butoxy and diethylsilyl groups attached to a phenyl ring.
Métodos De Preparación
The synthesis of {2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl typically involves the reaction of a phenyl derivative with tert-butoxy(diethyl)silane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using similar conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or diethylsilyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of silanols and other products.
Aplicaciones Científicas De Investigación
{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of {2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl involves its interaction with various molecular targets. The tert-butoxy and diethylsilyl groups can participate in hydrogen bonding and van der Waals interactions, which can influence the compound’s reactivity and binding affinity. The phenyl ring provides a stable framework that can interact with aromatic systems in biological molecules.
Comparación Con Compuestos Similares
{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl can be compared with other organosilicon compounds, such as:
Trimethylsilyl derivatives: These compounds have three methyl groups attached to the silicon atom and are commonly used as protecting groups in organic synthesis.
Triethoxysilyl derivatives: These compounds have three ethoxy groups attached to the silicon atom and are used in the production of silane coupling agents.
Phenylsilyl derivatives: These compounds have a phenyl group attached to the silicon atom and are used in the synthesis of organosilicon polymers.
The uniqueness of this compound lies in its combination of tert-butoxy and diethylsilyl groups, which provide distinct reactivity and stability compared to other organosilicon compounds.
Propiedades
Número CAS |
135888-09-4 |
|---|---|
Fórmula molecular |
C18H33OSi2 |
Peso molecular |
321.6 g/mol |
InChI |
InChI=1S/C18H33OSi2/c1-8-20(9-2)16-14-12-13-15-17(16)21(10-3,11-4)19-18(5,6)7/h12-15H,8-11H2,1-7H3 |
Clave InChI |
MJBUPKHCIKZXLK-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)C1=CC=CC=C1[Si](CC)(CC)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


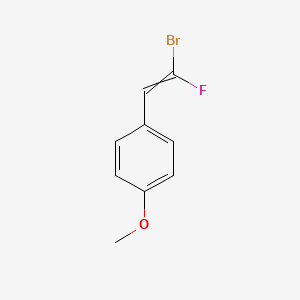
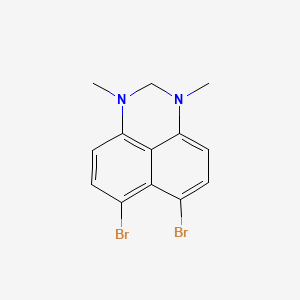

![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)


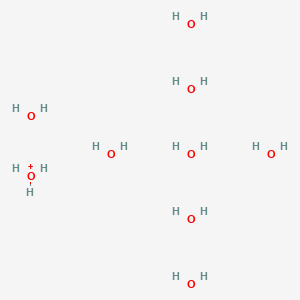
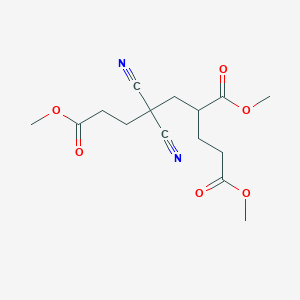
![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)

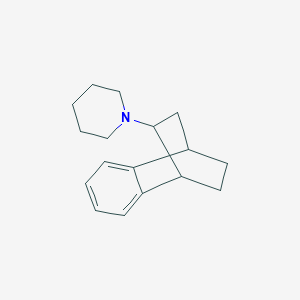
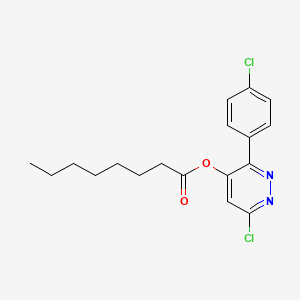
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
